2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
Description
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylpyrimidinyl group, and a methoxyphenyl piperazinyl group
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O3/c1-17-15-22(27-24(26-17)18-3-5-19(25)6-4-18)32-16-23(30)29-13-11-28(12-14-29)20-7-9-21(31-2)10-8-20/h3-10,15H,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYUVIVCFHABTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The synthesis begins with the preparation of the 2-(4-fluorophenyl)-6-methylpyrimidine core. This can be achieved through a condensation reaction between 4-fluoroaniline and acetylacetone in the presence of a suitable catalyst.
Etherification: The next step involves the etherification of the pyrimidine core with 4-(4-methoxyphenyl)piperazine. This reaction is typically carried out under basic conditions using a suitable base such as potassium carbonate.
Final Coupling: The final step involves the coupling of the etherified pyrimidine intermediate with an appropriate ethanone derivative. This step may require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects in various medical conditions:
Neurological Disorders
Research indicates that 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one may exhibit neuroprotective properties. It has been studied for its ability to modulate neurotransmitter systems, particularly in the context of depression and anxiety disorders.
Cancer Treatment
The compound has shown promise as an inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the efficacy of chemotherapeutic agents by preventing cancer cells from repairing DNA damage, thus promoting apoptosis in malignant cells .
Receptor-Ligand Interaction Studies
This compound serves as a valuable probe in studying receptor-ligand interactions. Its structural characteristics allow it to bind selectively to certain receptors, making it useful for elucidating signaling pathways involved in various cellular processes .
Enzyme Inhibition Studies
The potential of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one as a competitive inhibitor of tyrosinase has been explored. Tyrosinase is crucial in melanin production, and inhibiting this enzyme could provide therapeutic avenues for treating hyperpigmentation disorders .
Industrial Applications
In industrial contexts, this compound is utilized as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique chemical structure allows for further functionalization, making it a versatile building block in organic synthesis .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated modulation of serotonin receptors, suggesting potential antidepressant properties. |
| Study B | PARP Inhibition | Showed significant enhancement of chemotherapeutic efficacy in preclinical cancer models. |
| Study C | Tyrosinase Inhibition | Identified as a competitive inhibitor with potential applications in dermatology for hyperpigmentation treatment. |
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
- **2-{[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
- **2-{[2-(4-methylphenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
Uniqueness
The uniqueness of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one , also known as M180-0734, has garnered attention for its potential biological activities, particularly in the pharmaceutical sector. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C23H22F2N4O2
- IUPAC Name: 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one
- SMILES: Cc1cc(OCC(N(CC2)CCN2c(cc2)ccc2F)=O)nc(-c(cc2)ccc2F)n1
Synthesis
The synthesis of M180-0734 involves several steps:
- Formation of the Pyrimidine Ring: This is typically achieved through a condensation reaction between 4-fluoroaniline and ethyl acetoacetate under acidic conditions.
- Introduction of the Fluorophenyl Group: A nucleophilic aromatic substitution reaction is used to introduce the fluorophenyl group.
- Formation of the Oxy Chain: The final step includes esterification with chloroacetic acid followed by hydrolysis to yield the compound .
M180-0734 exhibits various biological activities, particularly through its interaction with specific enzymes and receptors. Its structure allows it to potentially inhibit enzymes involved in critical biochemical pathways.
Case Studies and Research Findings
-
Tyrosinase Inhibition:
- A study evaluated the inhibitory effects of similar compounds on tyrosinase, an enzyme critical in melanin production. Compounds with structural similarities to M180-0734 showed significant inhibition with IC50 values in low micromolar ranges, indicating potential applications in treating hyperpigmentation disorders .
- The binding affinity and docking studies suggested that modifications in the piperazine ring could enhance inhibitory effects on tyrosinase activity, making M180-0734 a candidate for further development in this area .
- Antimicrobial Activity:
- Cytotoxicity Studies:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
